

Timiperone CAS number and molecular structure

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Compound of Interest

Compound Name:	Timiperone
CAS No.:	57648-21-2
Cat. No.:	B1682379

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Timiperone: A Technical Whitepaper

This document provides a comprehensive technical overview of **Timiperone**, a butyrophenone derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data and Physicochemical Properties

Timiperone is classified as a typical antipsychotic agent.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	57648-21-2	[2][3][4][5]
Molecular Formula	C22H24FN3OS	
Molecular Weight	397.51 g/mol	
IUPAC Name	1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione	
Synonyms	Timiperonum, Tolopelon, Timiperona	
SMILES	<chem>S=C1NC2=CC=CC=C2N1C3CCN(CCCC(C4=CC=C(F)C=C4)=O)CC3</chem>	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	

Molecular Structure

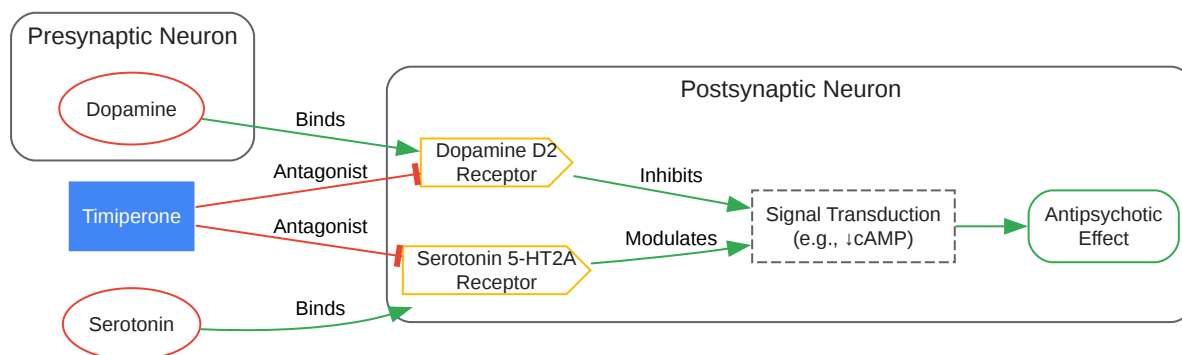
Timiperone is a butyrophenone derivative. Its chemical structure is characterized by a fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.

Molecular Structure of **Timiperone**

Mechanism of Action and Signaling Pathways

Timiperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this pathway, **Timiperone** reduces dopaminergic neurotransmission, thereby alleviating these

symptoms. Its antagonist activity at 5-HT_{2A} receptors may also contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D₂ receptor blockade.



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Timiperone's Antagonistic Action on D₂ and 5-HT_{2A} Receptors

Experimental Protocols

The following are generalized experimental protocols for assessing the binding affinity of **Timiperone** to its primary targets, the dopamine D₂ and serotonin 5-HT_{2A} receptors. These are based on standard competitive radioligand binding assays.

Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **Timiperone** for the human dopamine D₂ receptor.

Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D_{2L} receptor.
- Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).
- Test Compound: **Timiperone**.

- Non-specific Binding Control: Haloperidol (10 μ M).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [³H]-Spiperone, and diluted cell membranes.
 - Non-specific Binding: Haloperidol (10 μ M), [³H]-Spiperone, and diluted cell membranes.
 - Competitive Binding: Varying concentrations of **Timiperone**, [³H]-Spiperone, and diluted cell membranes.
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of **Timiperone** (the concentration that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the K_i value using the Cheng-Prusoff equation.

Serotonin 5-HT_{2A} Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **Timiperone** for the human serotonin 5-HT_{2A} receptor.

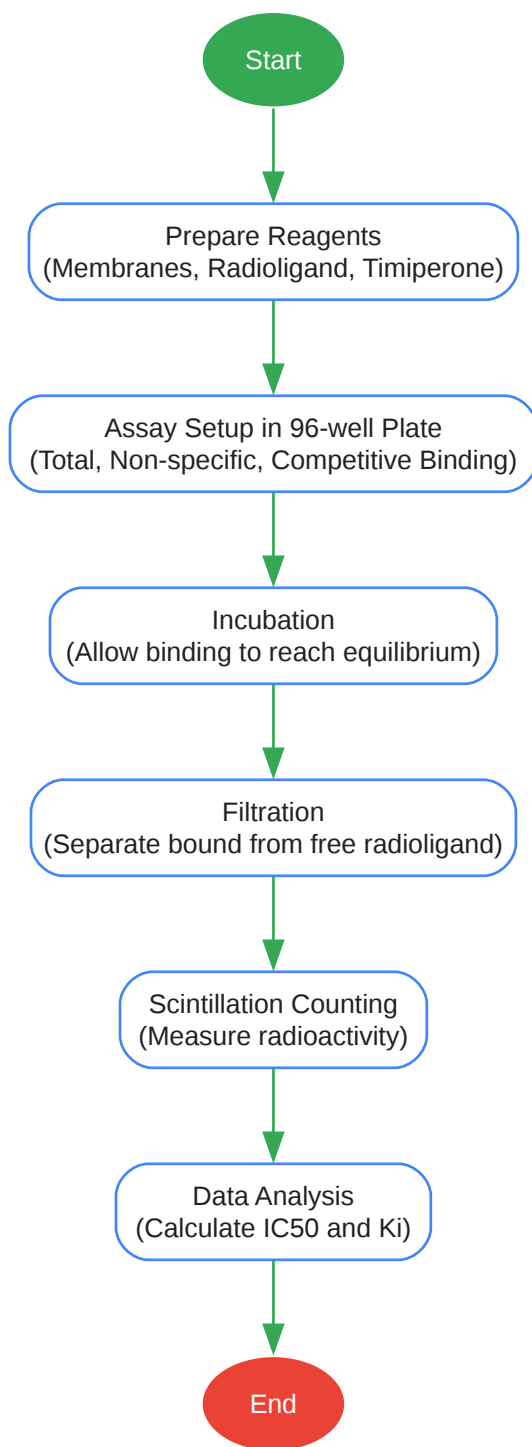
Materials:

- Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT_{2A} receptor.
- Radioligand: [³H]-Ketanserin (a selective 5-HT_{2A} antagonist).
- Test Compound: **Timiperone**.
- Non-specific Binding Control: Clozapine (10 μ M).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT_{2A} receptor and prepare a membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [³H]-Ketanserin, and diluted cell membranes.
 - Non-specific Binding: Clozapine (10 μ M), [³H]-Ketanserin, and diluted cell membranes.
 - Competitive Binding: Varying concentrations of **Timiperone**, [³H]-Ketanserin, and diluted cell membranes.

- Incubation: Incubate the plate at 37°C for 30 minutes.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with cold wash buffer.
- Scintillation Counting: Measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the IC₅₀ and K_i values for **Timiperone** at the 5-HT_{2A} receptor as described for the D₂ receptor assay.



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Workflow for Competitive Radioligand Binding Assay

Clinical and Pharmacological Summary

Clinical trials have demonstrated **Timiperone**'s efficacy in the treatment of schizophrenia, with some studies suggesting superiority to haloperidol in improving certain symptoms.

Pharmacological studies in animal models have shown a typical neuroleptic profile for **Timiperone**. Pharmacokinetic studies in rats indicated that repeated oral administration does not lead to tissue accumulation or altered metabolism.

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